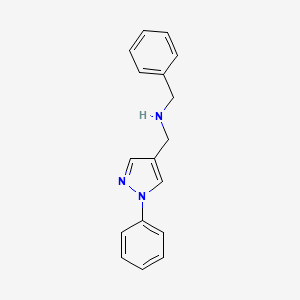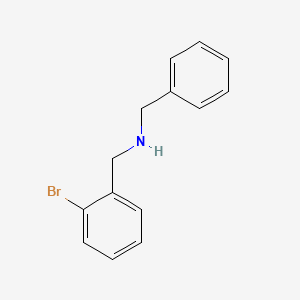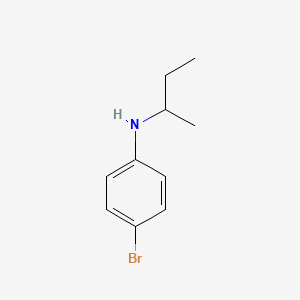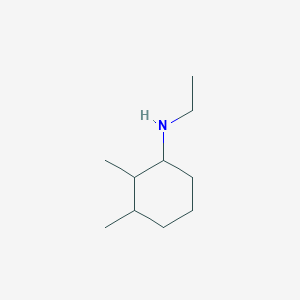
N-ethyl-2,3-dimethylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2,3-dimethylcyclohexan-1-amine is an organic compound belonging to the class of amines. It is characterized by a cyclohexane ring with an amine group attached to the first carbon and ethyl and methyl groups attached to the second and third carbons, respectively. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of cyclohexanone derivatives. The process typically involves the reaction of cyclohexanone with ethylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Alkylation: Another approach is the alkylation of cyclohexanone with ethyl iodide followed by reductive amination with methylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale reductive amination processes, often using continuous flow reactors to enhance efficiency and yield. The choice of reducing agent and reaction conditions can vary based on the desired purity and scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the amine group to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various alkylated or functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: N-ethyl-2,3-dimethylcyclohexan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound can serve as a precursor for bioactive molecules, potentially influencing biological pathways. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-ethyl-2,3-dimethylcyclohexan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
N-ethylcyclohexan-1-amine: Lacks the methyl groups at the 2 and 3 positions.
N-ethyl-2,3-dimethylcyclohexan-1-amine: Contains additional methyl groups compared to the above compound.
N-ethyl-2,3,4-trimethylcyclohexan-1-amine: Has an additional methyl group at the 4 position.
Uniqueness: this compound is unique due to its specific arrangement of ethyl and methyl groups on the cyclohexane ring, which can influence its reactivity and biological activity.
This compound's versatility and unique properties make it a valuable subject of study in various scientific and industrial fields. Further research and development could uncover new applications and enhance its utility in different domains.
Propriétés
IUPAC Name |
N-ethyl-2,3-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-4-11-10-7-5-6-8(2)9(10)3/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWAWIARLCZKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCC(C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
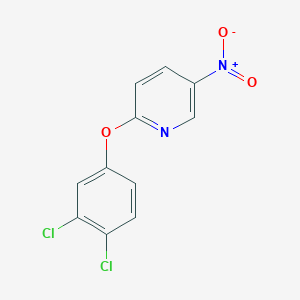
![4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B7809051.png)
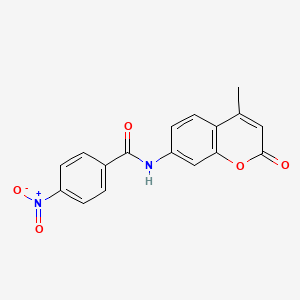

![Methyl 4-{[(cyclopropylmethyl)amino]methyl}benzoate](/img/structure/B7809067.png)
